{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate is a synthetic benzoate ester derivative featuring a 3-chloro-4-fluorobenzoate core linked to a carbamoylmethyl group substituted with a 2-methylbenzyl moiety. This compound is structurally characterized by:
- Aromatic halogenation: The benzoate ring contains electron-withdrawing 3-chloro and 4-fluoro substituents, which enhance metabolic stability and influence lipophilicity.
Potential applications may include agrochemical or pharmaceutical intermediates, though its exact biological activity remains unexplored in the provided sources.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-13(11)9-20-16(21)10-23-17(22)12-6-7-15(19)14(18)8-12/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSQPZHOADMDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-methylbenzylamine and 3-chloro-4-fluorobenzoic acid. These intermediates are then subjected to a series of reactions, including carbamoylation and esterification, to form the final product.
Carbamoylation: The reaction between 2-methylbenzylamine and a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, results in the formation of {[(2-Methylphenyl)methyl]carbamoyl}methylamine.
Esterification: The carbamoylated intermediate is then reacted with 3-chloro-4-fluorobenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoate ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted benzoate derivatives.
Hydrolysis: 3-chloro-4-fluorobenzoic acid and {[(2-Methylphenyl)methyl]carbamoyl}methylamine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme-catalyzed reactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the development of new materials, coatings, or agrochemicals.
Mechanism of Action
The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate depends on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Chlorinated Carbamate Derivatives ()
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (e.g., 6a–i) share a chloro-substituted aromatic core but differ in functional groups. Key distinctions:
Sulfonylurea Herbicides ()
Methyl benzoate derivatives like triflusulfuron methyl ester and metsulfuron methyl ester are sulfonylurea-based herbicides. Despite sharing a benzoate ester backbone, critical differences include:
- Functional Groups : Sulfonylurea moieties in compounds target acetolactate synthase (ALS) in plants, whereas the carbamoyl group in the target compound may interact with distinct biological pathways.
- Substituent Patterns : The target’s 3-chloro-4-fluoro substitution contrasts with triazine-linked sulfonyl groups in herbicides, leading to divergent physicochemical behaviors .
Lipophilicity and Physicochemical Properties
Lipophilicity, a critical determinant of bioavailability, was assessed for compounds via HPLC-derived capacity factors (k). Key findings:
- Dichlorophenyl analogues (e.g., 6a–i) exhibited higher log k values (indicating greater lipophilicity) than monochloro derivatives due to increased halogen content .
- Target compound: The 3-chloro-4-fluoro substitution is predicted to yield intermediate log k values—lower than dichloro analogues (due to fluorine’s lower lipophilicity) but higher than non-halogenated carbamates.
Table 1: Comparative Lipophilicity and Substituent Effects
| Compound Class | Substituents | Functional Group | log k (HPLC) |
|---|---|---|---|
| Dichlorophenyl carbamates [1] | 3,4-dichloro | Phenyl carbamate | 2.8–3.5 |
| Monochlorophenyl carbamates [1] | 3-chloro | Phenyl carbamate | 1.9–2.4 |
| Target compound | 3-chloro-4-fluoro | Carbamoylmethyl ester | ~2.1–2.6* |
| Sulfonylureas [2] | Triazine-sulfonyl | Methyl ester | 1.2–1.8 |
*Estimated based on halogen electronegativity and steric effects.
Biological Activity
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 270.7 g/mol
- CAS Number : Not specifically listed but related compounds exist under various CAS numbers.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of xenobiotics. This inhibition can lead to altered metabolic profiles in various biological systems .
- Antiproliferative Activity : Similar to other fluorinated compounds, it has been suggested that this compound may exhibit antiproliferative effects against cancer cell lines. This activity is often associated with the formation of DNA adducts, which disrupt normal cellular processes and induce apoptosis .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cells, potentially through mechanisms involving metabolic activation and subsequent DNA damage .
- Toxicological Concerns : Like many chlorinated compounds, it may pose risks such as respiratory irritation and skin sensitization upon exposure. The toxicological profile needs further elucidation through comprehensive studies .
Case Studies and Research Findings
Several studies have investigated related compounds to infer potential effects:
- Study on Fluorinated Benzothiazoles : Research demonstrated that fluorinated derivatives possess significant antiproliferative activity against sensitive cancer cell lines. The underlying mechanism was linked to their ability to form reactive metabolites that bind covalently to cellular macromolecules .
- Toxicity Assessments : Toxicity assessments on similar chlorinated compounds revealed that exposure could lead to acute respiratory distress and skin reactions, emphasizing the need for careful handling and risk assessment in occupational settings .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
